molecular formula C18H23NO4 B8392829 ethyl 3-(N-benzyloxycarbonylpiperid-2-yl)-2-propenoate CAS No. 143321-98-6

ethyl 3-(N-benzyloxycarbonylpiperid-2-yl)-2-propenoate

Cat. No. B8392829
M. Wt: 317.4 g/mol
InChI Key: NVIYRNUTCODANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05559246

Procedure details

To a stirred solution of N-carbobenzyloxypyrrolidine-2-carboxaldehyde or N-carbobenzyloxypiperidine-2-carboxaldehyde (5.00 mmol) [S. Kiyooka, et al., J. Org. Chem., 5409 (1989) and Y. Hamada, et al., Chem. Pharm. Bull., 1921 (1982)] in anhydrous tetrahydrofuran at -78° C. was added (carbethoxymethylene) triphenylphosphorane (2.09 g, 6.00 mmol. 1.2 eq) as a solid portionwise. The resulting reaction mixture was stirred at room temperature under nitrogen for 2 hours, and then heated at reflux under nitrogen for 1 hour. The reaction mixture was evaporated under reduced pressure and the residue was column chromatographed using silica gel (approximately 100 g) and elution with 20% diethyl ether in hexanes afforded either ethyl 3-(N-benzyloxycarbonylpyrrolidin-2-yl)-2-propenoate or ethyl 3-(N-benzyloxycarbonylpiperid-2-yl)-2-propenoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[CH:16]=O)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].[C:18]([N:28]1[CH2:33][CH2:32][CH2:31][CH2:30][CH:29]1[CH:34]=O)([O:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:19].[C:36]([CH:41]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([O:38][CH2:39][CH3:40])=[O:37]>O1CCCC1>[CH2:4]([O:3][C:1]([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[CH:16]=[CH:41][C:36]([O:38][CH2:39][CH3:40])=[O:37])=[O:2])[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1.[CH2:21]([O:20][C:18]([N:28]1[CH2:33][CH2:32][CH2:31][CH2:30][CH:29]1[CH:34]=[CH:41][C:36]([O:38][CH2:39][CH3:40])=[O:37])=[O:19])[C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1C(CCC1)C=O
Name
Quantity
5 mmol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1C(CCCC1)C=O
Name
Quantity
2.09 g
Type
reactant
Smiles
C(=O)(OCC)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under nitrogen for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
silica gel (approximately 100 g) and elution with 20% diethyl ether in hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CCC1)C=CC(=O)OCC
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CCCC1)C=CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.